molecular formula C23H22N4O2 B7052181 4-cyano-N-[2-[4-(1H-indol-3-yl)piperidin-1-yl]-2-oxoethyl]benzamide

4-cyano-N-[2-[4-(1H-indol-3-yl)piperidin-1-yl]-2-oxoethyl]benzamide

Cat. No.: B7052181
M. Wt: 386.4 g/mol
InChI Key: NUEHWWXQQXZDOL-UHFFFAOYSA-N
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Description

4-cyano-N-[2-[4-(1H-indol-3-yl)piperidin-1-yl]-2-oxoethyl]benzamide is a complex organic compound that features a cyano group, an indole moiety, and a piperidine ring

Properties

IUPAC Name

4-cyano-N-[2-[4-(1H-indol-3-yl)piperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c24-13-16-5-7-18(8-6-16)23(29)26-15-22(28)27-11-9-17(10-12-27)20-14-25-21-4-2-1-3-19(20)21/h1-8,14,17,25H,9-12,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEHWWXQQXZDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CNC3=CC=CC=C32)C(=O)CNC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[2-[4-(1H-indol-3-yl)piperidin-1-yl]-2-oxoethyl]benzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be introduced through a reductive amination process, where an appropriate ketone reacts with ammonia or an amine in the presence of a reducing agent.

    Coupling Reactions: The indole and piperidine moieties are then coupled using a suitable linker, often involving amide bond formation. This can be achieved through the reaction of an acid chloride or an activated ester with an amine.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyanide ion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.

    Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The benzamide portion can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Primary amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the indole moiety is known for its presence in many bioactive compounds. This compound could be explored for its potential as a ligand in receptor binding studies or as a precursor for the synthesis of biologically active derivatives.

Medicine

In medicine, 4-cyano-N-[2-[4-(1H-indol-3-yl)piperidin-1-yl]-2-oxoethyl]benzamide could be investigated for its pharmacological properties. Compounds with similar structures have shown promise in treating conditions such as cancer, inflammation, and neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds containing indole and piperidine moieties can interact with various receptors and enzymes. The indole ring can mimic the structure of tryptophan, allowing it to bind to serotonin receptors, while the piperidine ring can interact with other neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-[2-[4-(1H-indol-3-yl)piperidin-1-yl]-2-oxoethyl]benzamide: Unique due to its specific combination of functional groups.

    Indole-3-carbinol: Known for its anticancer properties.

    Piperidine derivatives: Widely used in pharmaceuticals for their bioactivity.

Uniqueness

The uniqueness of this compound lies in its combination of an indole ring, a piperidine ring, and a cyano group, which together provide a versatile scaffold for drug development and other applications.

This compound’s diverse functional groups and potential for modification make it a valuable candidate for further research and development in various scientific fields.

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